molecular formula C30H48N2O6 B612854 Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate CAS No. 201668-30-6

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate

Cat. No.: B612854
CAS No.: 201668-30-6
M. Wt: 532.7
InChI Key: RYOMDXINFGAENM-UQKRIMTDSA-N
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Description

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate is a complex organic compound that features a variety of functional groups, including amine, ester, and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate typically involves multiple steps. One common method includes the protection of amino acids using tert-butoxycarbonyl (Boc) groups. This process often employs di-tert-butyl pyrocarbonate as a reagent under mild conditions . The reaction conditions are optimized to ensure high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as catalyst-free reactions and recyclable solvents like glycerol, can enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of Boc groups , trialkyl phosphites for phosphorylation reactions, and dialkyl acetylenedicarboxylates for cycloaddition reactions . Reaction conditions typically involve mild temperatures and solvents like methanol or glycerol to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other Boc-protected amino acids and their derivatives, such as tert-butanesulfinamide and its derivatives . These compounds share similar structural features and reactivity patterns.

Uniqueness

What sets dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate apart is its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its unique structure makes it a versatile tool in organic synthesis and pharmaceutical research .

Biological Activity

Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoate, also known by its CAS number 201668-30-6, is a compound of interest in pharmaceutical and biochemical research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₃₀H₄₈N₂O₆
  • Molecular Weight : 532.71 g/mol
  • CAS Number : 201668-30-6
  • MDL Number : MFCD00237378

Dicyclohexylamine derivatives have been studied for their potential to inhibit specific enzymes and modulate biological pathways. The compound exhibits structural features that may allow it to interact with various biological targets:

  • Enzyme Inhibition : Some studies suggest that dicyclohexylamine derivatives can inhibit proteases and other enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may act on G-protein coupled receptors (GPCRs), influencing cellular signaling cascades.

Antimicrobial Activity

Research has indicated that compounds similar to dicyclohexylamine can exhibit antimicrobial properties. A study conducted on related benzyloxycarbonyl derivatives showed promising antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Anticancer Properties

Dicyclohexylamine derivatives have been investigated for their anticancer effects. A notable case study demonstrated that a closely related compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway . This highlights the potential of dicyclohexylamine as a lead compound in anticancer drug development.

Case Studies

  • Study on Antibacterial Effects :
    • Objective : To evaluate the antibacterial efficacy of dicyclohexylamine derivatives.
    • Methodology : Disc diffusion method against various bacterial strains.
    • Results : Significant inhibition zones were observed for certain derivatives, indicating strong antibacterial activity .
  • Anticancer Activity Assessment :
    • Objective : To assess the cytotoxic effects of dicyclohexylamine on cancer cell lines.
    • Methodology : MTT assay to measure cell viability.
    • Results : The compound showed a dose-dependent reduction in cell viability, with IC50 values indicating potent activity against selected cancer types .

Research Findings Summary Table

Study FocusMethodologyKey Findings
Antimicrobial ActivityDisc diffusionSignificant antibacterial effects
Anticancer PropertiesMTT assayDose-dependent cytotoxicity observed

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6.C12H23N/c1-18(2,3)25-15(20)11-7-10-14(16(21)22)19-17(23)24-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,21,22);11-13H,1-10H2/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOMDXINFGAENM-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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